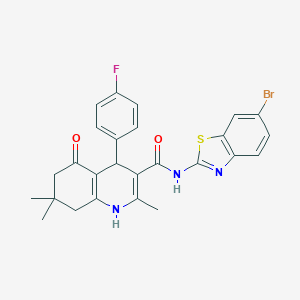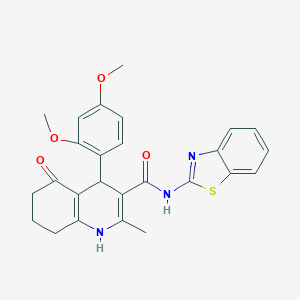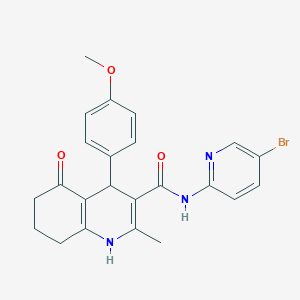![molecular formula C29H19F3N2O2S B304257 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSN-01, and it is a member of the nicotinonitrile family. FSN-01 has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FSN-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has been found to inhibit the activity of MMP-9, an enzyme that is involved in cancer cell invasion and metastasis. FSN-01 has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
FSN-01 has been found to exhibit unique biochemical and physiological effects. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. FSN-01 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FSN-01 in lab experiments is its ability to inhibit the growth of various cancer cells. This makes FSN-01 a potential candidate for the development of new cancer therapies. FSN-01 also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using FSN-01 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on FSN-01. One of the future directions is to investigate the potential of FSN-01 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of FSN-01 in vivo. Another future direction is to investigate the potential of FSN-01 as a treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the mechanism of action of FSN-01 in these diseases. Additionally, further studies are needed to investigate the safety and toxicity of FSN-01 in vivo.
Méthodes De Synthèse
FSN-01 can be synthesized using various methods, but the most common method is the one-pot synthesis. This method involves the reaction of 4-(trifluoromethyl)nicotinonitrile, 2-mercaptoethanol, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of FSN-01 using this method is around 60%.
Applications De Recherche Scientifique
FSN-01 has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications of FSN-01 is in the field of cancer research. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 works by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Nom du produit |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Formule moléculaire |
C29H19F3N2O2S |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H19F3N2O2S/c1-36-21-9-6-17(7-10-21)26-14-25(29(30,31)32)24(15-33)28(34-26)37-16-27(35)19-8-11-23-20(13-19)12-18-4-2-3-5-22(18)23/h2-11,13-14H,12,16H2,1H3 |
Clé InChI |
SCDAPQJOUAPADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



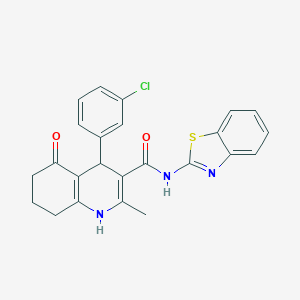
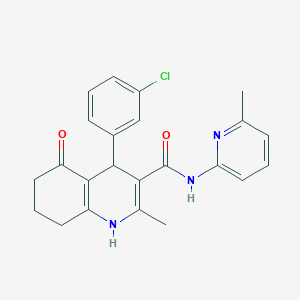
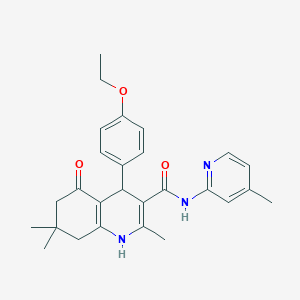
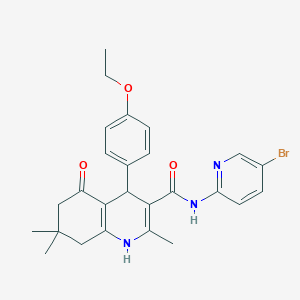
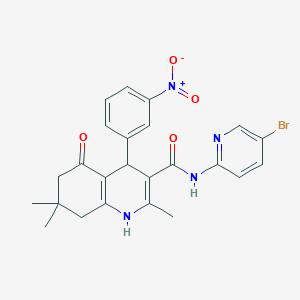
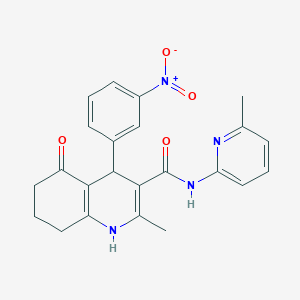
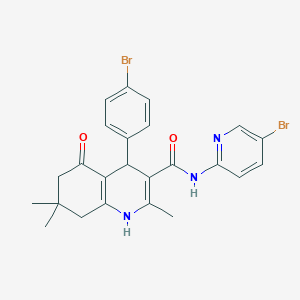
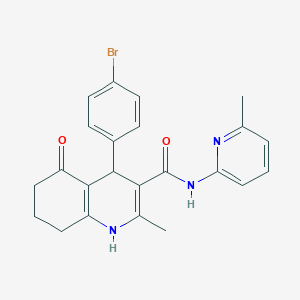
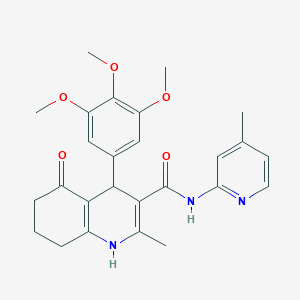
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
